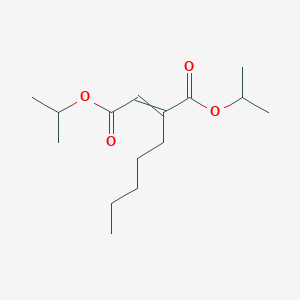
Dipropan-2-yl 2-pentylbut-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl 2-pentylbut-2-enedioate is a chemical compound with the molecular formula C16H28O4. It is an ester derived from 2-butenedioic acid and isopropyl alcohol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 2-pentylbut-2-enedioate typically involves the esterification of 2-butenedioic acid with isopropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl 2-pentylbut-2-enedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-butenedioic acid and isopropyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-butenedioic acid and isopropyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropan-2-yl 2-pentylbut-2-enedioate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its ester functionality.
Material Science: It is utilized in the production of polymers and other materials with specific properties.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of Dipropan-2-yl 2-pentylbut-2-enedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 2-butenedioic acid and isopropyl alcohol, which can further participate in biochemical pathways. The compound’s reactivity with nucleophiles and reducing agents also plays a role in its biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Dipropan-2-yl but-2-enedioate: Similar ester derived from 2-butenedioic acid and isopropyl alcohol.
Diisopropyl maleate: Another ester with similar reactivity and applications.
Uniqueness
Dipropan-2-yl 2-pentylbut-2-enedioate is unique due to its specific ester structure, which imparts distinct reactivity and properties. Its longer carbon chain compared to similar compounds provides different solubility and stability characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
389063-07-4 |
|---|---|
Fórmula molecular |
C15H26O4 |
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
dipropan-2-yl 2-pentylbut-2-enedioate |
InChI |
InChI=1S/C15H26O4/c1-6-7-8-9-13(15(17)19-12(4)5)10-14(16)18-11(2)3/h10-12H,6-9H2,1-5H3 |
Clave InChI |
HWNNBGXRLQYYTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CC(=O)OC(C)C)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


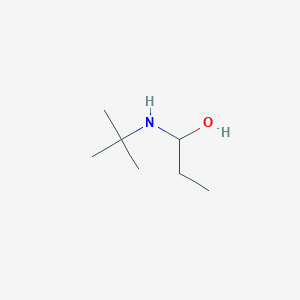
![4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butanenitrile](/img/structure/B14241780.png)
![9-(2,5-Dihydroxyphenyl)-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14241789.png)
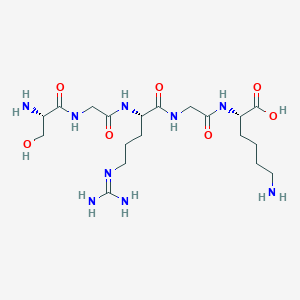


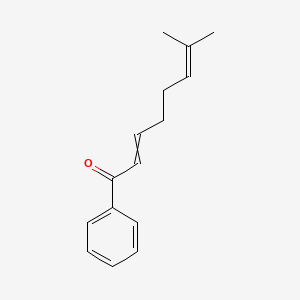
![2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-](/img/structure/B14241815.png)
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)
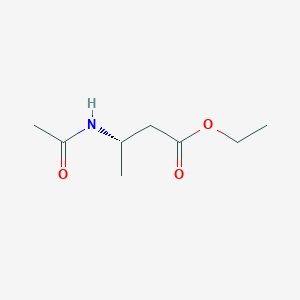
![2,2,7,7-Tetrafluorobicyclo[2.2.1]heptane](/img/structure/B14241862.png)
